molecular formula C10H18O3 B14588727 Ethyl 3-hydroxyoct-4-enoate CAS No. 61097-26-5

Ethyl 3-hydroxyoct-4-enoate

Cat. No.: B14588727
CAS No.: 61097-26-5
M. Wt: 186.25 g/mol
InChI Key: XMPCJVQMSDZJJS-UHFFFAOYSA-N
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Description

Contextualization within the Hydroxyoctenoate Class and Related Lipid Derivatives

Ethyl 3-hydroxyoct-4-enoate belongs to the broader class of organic compounds known as hydroxyoctenoates, which are derivatives of octenoic acid containing a hydroxyl group. These compounds are part of a larger family of lipid molecules and their derivatives. nih.govskinident.world Lipids are a diverse group of molecules that are fundamental structural components of cells and are involved in various biological processes, including energy storage and signaling. biomolther.org

The parent structures, octenoic acids, are unsaturated fatty acids with an eight-carbon chain. The presence of both a double bond and a hydroxyl group in hydroxyoctenoates makes them functionalized lipids with the potential for diverse chemical reactivity and biological activity. This class of compounds is related to other oxidized fatty acids, known as oxylipins, which in mammals can be derived from essential fatty acids like linoleic acid. nih.gov These oxylipins, including octadecanoids (derived from 18-carbon fatty acids), are involved in processes like inflammation and immune responses. nih.gov The study of simpler structures like this compound can provide insights into the behavior and function of these more complex biological molecules.

Structural Characteristics and Stereoisomeric Considerations for this compound

The structure of this compound (C₁₀H₁₈O₃) consists of an eight-carbon chain with a carboxylic acid ethyl ester at one end (C1), a hydroxyl group at the third carbon (C3), and a carbon-carbon double bond between the fourth and fifth carbons (C4=C5). hmdb.ca This specific arrangement of functional groups leads to several stereoisomeric possibilities, which are crucial for its chemical and biological properties. wikipedia.org

Stereoisomerism is the arrangement of atoms in molecules whose connectivity is the same but their orientation in three-dimensional space is different. wikipedia.orgmasterorganicchemistry.com For this compound, two main types of stereoisomerism are of importance:

E/Z Isomerism: This arises due to the restricted rotation around the C4=C5 double bond. wikipedia.org The substituents on either side of the double bond can be arranged in two different ways. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either (E) (from the German entgegen, meaning opposite) if the higher-priority groups are on opposite sides, or (Z) (from the German zusammen, meaning together) if they are on the same side. chemguide.co.uksavemyexams.com

Chiral Center: The carbon atom at the C3 position is bonded to four different groups (a hydroxyl group, a hydrogen atom, a -CH(OH)CH₂COOEt group, and a -CH=CH(CH₂)₂CH₃ group), making it a chiral center. hmdb.ca This gives rise to two enantiomers, designated as (R) (rectus) or (S) (sinister), which are non-superimposable mirror images of each other. wikipedia.org

The combination of the E/Z isomerism at the double bond and the chiral center at C3 means that this compound can exist as four possible stereoisomers:

(3R, 4E)-Ethyl 3-hydroxyoct-4-enoate

(3S, 4E)-Ethyl 3-hydroxyoct-4-enoate

(3R, 4Z)-Ethyl 3-hydroxyoct-4-enoate

(3S, 4Z)-Ethyl 3-hydroxyoct-4-enoate

The specific stereochemistry of the molecule can significantly influence its biological activity and its utility as a chiral building block in synthesis. mdpi.com For instance, the compound Ethyl (3R,5Z)-3-hydroxy-5-octenoate is classified as a fatty alcohol. hmdb.cafoodb.ca

Table 1: Structural and Stereoisomeric Features of this compound

Feature Description
Molecular Formula C₁₀H₁₈O₃
Key Functional Groups Ethyl ester, Hydroxyl group, Carbon-carbon double bond
Chiral Center C3
Source of E/Z Isomerism C4=C5 double bond
Number of Stereoisomers 4

Significance and Emerging Research Landscape for this compound within Organic Chemistry and Chemical Biology

This compound and related β-hydroxy esters are valuable intermediates in organic synthesis. nih.gov Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations. These compounds serve as chiral building blocks for the synthesis of more complex, biologically active molecules. researchgate.net

In the realm of organic chemistry , research often focuses on the development of stereoselective synthetic methods to produce specific enantiomers or diastereomers of these compounds. Chemoenzymatic approaches, which combine chemical reactions with biological catalysts like enzymes, have proven to be highly effective. mdpi.comresearchgate.net For example, lipases are widely used for the kinetic resolution of racemic mixtures of β-hydroxy esters, allowing for the separation of enantiomers. nih.gov Also, carbonyl reductases can be used for the asymmetric reduction of the corresponding β-ketoester to produce the chiral β-hydroxy ester with high enantiomeric excess. nih.govjiangnan.edu.cn

Within chemical biology , which uses chemical techniques to study and manipulate biological systems, functionalized lipids like this compound are of interest for several reasons. wikipedia.org They can be used as probes to study lipid metabolism and signaling pathways. uomustansiriyah.edu.iq The structural similarity to naturally occurring signaling molecules suggests they may have roles in modulating biological processes. nih.gov Furthermore, the synthesis of natural products with complex structures often relies on chiral synthons, and this compound represents a potential precursor for various natural products. nih.gov The development of biocatalytic methods for the synthesis of such chiral compounds is a significant area of research, aiming for more sustainable and efficient chemical production. uni-greifswald.demdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61097-26-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-hydroxyoct-4-enoate

InChI

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

XMPCJVQMSDZJJS-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC(=O)OCC)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways Towards Ethyl 3 Hydroxyoct 4 Enoate and Its Derivatives

De Novo Chemical Synthesis Strategies

The construction of the carbon skeleton and the introduction of the requisite functional groups in ethyl 3-hydroxyoct-4-enoate can be achieved through several established and innovative chemical methods.

Exploration of Alkylation and Condensation Reactions for Carbon-Carbon Bond Formation

The acetoacetic ester synthesis provides a classic and versatile method for the formation of carbon-carbon bonds. This approach utilizes the acidic α-hydrogens of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776). The synthesis of a molecule with a similar carbon backbone to this compound can be envisioned through the alkylation of the ethyl acetoacetate enolate with a suitable electrophile, such as a crotyl halide (1-bromo-2-butene). The resulting β-keto ester can then be subjected to reduction and other functional group manipulations to yield the target compound.

The general steps involved in such a synthesis are outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Enolate FormationSodium ethoxide in ethanol (B145695)Sodium salt of ethyl acetoacetate
2AlkylationCrotyl bromideEthyl 2-acetylhex-3-enoate
3Reductione.g., Sodium borohydrideEthyl 3-hydroxy-2-acetylhex-3-enoate
4DecarboxylationAcid or base catalyzed hydrolysis and heatingTarget molecule precursor

This table presents a generalized synthetic scheme. Specific reaction conditions would need to be optimized for the synthesis of this compound.

Stereoselective and Regioselective Functionalization Approaches

Achieving specific stereochemistry and regiochemistry is crucial in the synthesis of complex molecules. For this compound, this involves controlling the stereocenter at the C3 hydroxyl group and ensuring the double bond is correctly positioned.

Stereoselective approaches often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. For instance, asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxooct-4-enoate, can be accomplished using chiral reducing agents.

Regioselective functionalization can be critical when dealing with molecules with multiple reactive sites. For example, in a precursor molecule with multiple double bonds, regioselective epoxidation followed by nucleophilic ring-opening can be a powerful strategy to introduce the hydroxyl group at the desired C3 position.

Esterification and Hydroxyl Group Introduction Techniques

The ethyl ester functionality in the target molecule is typically introduced through esterification of the corresponding carboxylic acid, 3-hydroxyoct-4-enoic acid. The Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst, is a common method.

Precursor-based Syntheses (e.g., reduction of beta-keto esters to beta-hydroxy esters)

A highly effective and widely used method for the synthesis of β-hydroxy esters is the reduction of their β-keto ester precursors. This transformation can be achieved using a variety of reducing agents, with chemoenzymatic methods offering excellent stereoselectivity.

Baker's yeast (Saccharomyces cerevisiae) is a popular biocatalyst for the asymmetric reduction of β-keto esters. fortunejournals.comambeed.comstudycorgi.comethz.ch The enzymes within the yeast can selectively reduce the keto group to a hydroxyl group, often with high enantiomeric excess. For the synthesis of this compound, the precursor, ethyl 3-oxooct-4-enoate, would be subjected to reduction with baker's yeast. The stereochemical outcome of the reduction can sometimes be influenced by modifying the substrate or the reaction conditions. arkat-usa.org

Below is a table summarizing typical results for the baker's yeast reduction of a related β-keto ester, ethyl 4-chloro-3-oxobutanoate, which highlights the potential for high enantioselectivity.

SubstrateProductEnantiomeric Excess (ee)Reference
Ethyl 4-chloro-3-oxobutanoate(R)-Ethyl 4-chloro-3-hydroxybutanoate90-97% arkat-usa.org
Ethyl 4-chloro-3-oxobutanoate(S)-Ethyl 4-chloro-3-hydroxybutanoate91% arkat-usa.org

This data for a related compound illustrates the high enantioselectivity achievable with baker's yeast reductions.

Synthetic Routes Involving Alkyne Hydroxylation and Reduction Reactions

An alternative approach to constructing the this compound backbone involves the use of alkyne precursors. For example, a terminal alkyne such as 1-hexyne (B1330390) could serve as a starting material. Hydration of the alkyne, typically catalyzed by mercury salts in the presence of acid, would yield a methyl ketone according to Markovnikov's rule. This ketone could then be elaborated to the target molecule.

Alternatively, hydroboration-oxidation of an internal alkyne could be employed to introduce the hydroxyl group with anti-Markovnikov regioselectivity, followed by further synthetic modifications.

Addition Reactions to Unsaturated Substrates (e.g., Grignard additions to octyne compounds)

The Reformatsky reaction provides a powerful method for the synthesis of β-hydroxy esters. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. wikipedia.orgbyjus.com To synthesize this compound, one could envision the reaction of pentanal with ethyl bromoacetate (B1195939) in the presence of activated zinc. The resulting organozinc reagent would then add to the aldehyde to form the desired β-hydroxy ester. wikipedia.orgorganic-chemistry.orgbyjus.comnrochemistry.com

The general mechanism of the Reformatsky reaction is as follows:

Oxidative addition of zinc to the α-halo ester to form an organozinc intermediate (a Reformatsky enolate). wikipedia.org

Coordination of the carbonyl oxygen of the aldehyde or ketone to the zinc atom.

Nucleophilic addition of the enolate to the carbonyl carbon.

Acidic workup to protonate the resulting alkoxide and yield the β-hydroxy ester. wikipedia.org

Grignard reagents can also be utilized in the synthesis of such compounds. For instance, the reaction of a propylmagnesium bromide with a suitable four-carbon electrophile containing an ester group could be a viable route. The high reactivity of Grignard reagents necessitates careful selection of substrates and reaction conditions to avoid side reactions. bdu.ac.inyoutube.comchegg.com

Transition Metal Catalysis in Olefin and Alkyne Functionalization

Transition metal catalysis offers powerful tools for the functionalization of olefins and alkynes, providing pathways to structures like this compound. These methods allow for the direct and stereocontrolled formation of key structural motifs found in the target molecule.

Catalytic functionalization of alkynes using organoboron reagents is a primary strategy for creating stereochemically defined multisubstituted alkenes, which are core components of molecules like this compound. scispace.com For instance, the insertion of an organometallic species, generated from a transition metal catalyst and an organoboron reagent, across the triple bond of an alkyne can establish the carbon skeleton and stereochemistry of the olefin. scispace.com By carefully selecting the catalyst and reaction conditions, it is possible to control the regioselectivity of additions to unsymmetrical alkynes. scispace.com

Furthermore, cascade reactions initiated by the functionalization of an alkyne can lead to complex molecular architectures in a single operation. A common mechanistic pathway involves the syn-aryl-palladation of an alkyne, followed by the insertion of an alkene into the resulting alkenyl-Pd(II) bond, which can be terminated by β-O elimination to yield a functionalized olefin. scispace.com

For the olefin component, early transition metals from groups 3 and 4 have been explored for the copolymerization of non-polar olefins with polar comonomers. researchgate.net While challenging due to the Lewis basicity of polar groups, which can deactivate the electrophilic metal centers, successful strategies have been developed. researchgate.net For example, organoscandium complexes and certain group 4 catalysts have shown activity for copolymerizing ethylene (B1197577) with amino-olefins without the need for masking reagents, demonstrating the potential to incorporate functional groups into polyolefin chains. researchgate.net Such principles can be conceptually extended to the targeted functionalization of olefins to introduce hydroxyl and ester functionalities.

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods provide a green and highly selective alternative for the synthesis of chiral β-hydroxy esters. Enzymes, operating under mild conditions, can afford products with high enantiomeric purity, which is often difficult to achieve through traditional chemical methods.

Enantioselective Synthesis using Hydrolases for Beta-Hydroxy Esters

The kinetic resolution of racemic β-hydroxy esters using hydrolases is a well-established and effective method for obtaining enantiomerically pure compounds. mdpi.comscielo.br This strategy relies on the differential rate of hydrolysis of the two enantiomers of the ester by the enzyme. One enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

A study on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a structural analog of this compound, evaluated several common hydrolases. scielo.br The results demonstrated that the choice of enzyme is critical for achieving high enantioselectivity.

EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e.) of Recovered EsterEnantiomeric Excess (e.e.) of Acid Product
Pseudomonas cepacia lipase (B570770) (PCL)Ethyl 3-hydroxy-3-phenylpropanoate5098% (R)-ester93% (S)-acid
Pig liver esterase (PLE)Ethyl 3-hydroxy-3-phenylbutanoate---
Candida rugosa lipase (CRL)Ethyl 3-hydroxy-3-phenylpropanoateLow selectivity--
Aspergillus oryzae protease (AOP)Ethyl 3-hydroxy-3-phenylpropanoateLow selectivity--

As shown in the table, Pseudomonas cepacia lipase (PCL) was highly effective for the resolution of the secondary ester, yielding both the recovered (R)-ester and the (S)-acid product with excellent enantiomeric excess at 50% conversion. scielo.br In contrast, other enzymes like PLE showed better, albeit still poor, selectivity for tertiary β-hydroxy esters, while CRL and AOP were not selective for the secondary ester under the tested conditions. scielo.br

Multi-Enzymatic Cascade Reactions for Stereoisomer Production

Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, offer an efficient route to complex molecules by mimicking biosynthetic pathways. rug.nl These cascades can be designed to be redox-neutral, often employing cofactor regeneration systems to improve efficiency and reduce costs. For the synthesis of specific stereoisomers of β-hydroxy esters, cascades involving ketoreductases (KREDs) or alcohol dehydrogenases, often paired with ene-reductases, are particularly powerful.

For example, a two-step, three-enzyme process has been developed for the synthesis of a key precursor for atorvastatin. rug.nl This cascade involves:

A ketoreductase (KRED) that reduces a β-keto ester to the corresponding β-hydroxy ester.

A glucose dehydrogenase (GDH) to regenerate the NADPH cofactor required by the KRED.

A halohydrin dehalogenase (HHDH) that further transforms the molecule. rug.nl

Such systems demonstrate the potential for producing enantiomerically pure β-hydroxy esters. chemrxiv.org By selecting enzymes with opposite stereopreferences, such as an (S)-specific dehydrogenase from Thermus thermophilus and an (R)-specific ketoreductase from Lactobacillus kefir, it is possible to produce either enantiomer of a β-hydroxy ester from the same β-keto ester precursor. chemrxiv.org

Optimization of Biocatalytic Reaction Conditions and Enzyme Selection for Enhanced Enantioselectivity

The success of a biocatalytic resolution is highly dependent on the reaction conditions and the specific enzyme chosen. Factors such as pH, temperature, solvent, and the presence of additives can significantly influence both the reaction rate and, more importantly, the enantioselectivity.

For the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, the reactions were conducted at pH 8 in a phosphate (B84403) buffer solution, a condition that is often optimal for lipase activity. scielo.br The choice of enzyme remains the most critical parameter. As seen in the data from section 2.2.1, PCL provided superior results for the secondary β-hydroxy ester compared to PLE, CRL, or AOP. scielo.br

In other systems, the reaction environment can be modified to improve outcomes. For instance, in the enzymatic resolution of phosphinates, the addition of organic bases like triethylamine (B128534) to an anhydrous ether solvent was found to increase enantioselectivity when using lipases from Candida cylindracea, Aspergillus niger, and Mucor javanicus. researchgate.net Furthermore, using biphasic systems (e.g., diisopropyl ether and water) or adding surfactants like Triton X-100 can enhance the conversion of substrates by improving enzyme-substrate interactions. researchgate.net These optimization strategies are broadly applicable and crucial for developing efficient biocatalytic processes for compounds like this compound.

Chemoenzymatic Hybrid Approaches for Advanced Synthetic Targets

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to construct complex molecules, such as natural products, with high efficiency and selectivity. nih.gov These strategies often use enzymes to install chirality early in the synthesis, creating valuable building blocks that are then elaborated upon using traditional organic chemistry methods. nih.gov

A β-hydroxy ester like this compound, obtained in high enantiomeric purity via enzymatic resolution or reduction, is an ideal starting point for the synthesis of more complex targets. The combination of hydroxyl, ester, and olefin functionalities provides multiple handles for subsequent chemical modifications.

For example, chemoenzymatic approaches have been used in the formal synthesis of various natural products. In one strategy, a biocatalytic benzylic hydroxylation step is used to generate a reactive ortho-quinone methide intermediate, which can then undergo chemical cycloaddition reactions to rapidly build molecular complexity. nih.gov Another example involves a ten-enzyme cascade to perform a series of oxidative and reductive steps in one pot, highlighting the power of combining multiple enzymatic transformations. nih.gov

The application of chemoenzymatic strategies is a growing field, demonstrating the power of integrating the selectivity of biocatalysis with the versatility of synthetic chemistry to access high-value natural products and pharmaceutical agents. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Hydroxyoct 4 Enoate

Transformations Involving the Hydroxyl Functionality

The secondary alcohol group in ethyl 3-hydroxyoct-4-enoate is a key site for various chemical modifications, including oxidation, dehydration, and esterification.

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, ethyl 3-oxooct-4-enoate. The choice of oxidizing agent is crucial to prevent side reactions, such as over-oxidation or reactions at the carbon-carbon double bond. Milder, more selective oxidizing agents are generally preferred.

Common reagents for this transformation include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate organic solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for the oxidation of secondary alcohols to ketones without significantly affecting other functional groups.

Dess-Martin periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions, which is advantageous for sensitive substrates.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). It is known for its high yields and mild reaction conditions.

The general mechanism for these oxidations involves the formation of an intermediate that facilitates the removal of the hydrogen atom from the hydroxyl-bearing carbon, leading to the formation of the carbonyl group.

Table 1: Common Oxidizing Agents for Secondary Alcohols

ReagentTypical ConditionsSelectivity
Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperatureGood for selective oxidation to ketones
Dess-Martin periodinane (DMP)CH₂Cl₂, room temperatureHigh, mild conditions
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to room temperatureHigh, avoids heavy metals

The hydroxyl group at the C-3 position, being allylic to the C-4 double bond, can undergo dehydration to form a more extended conjugated system. This elimination reaction typically requires acidic or basic conditions to facilitate the removal of a water molecule.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). A subsequent removal of a proton from an adjacent carbon atom by a weak base leads to the formation of a new double bond. Depending on which proton is removed, a mixture of conjugated diene products can be formed, such as ethyl octa-2,4-dienoate and ethyl octa-3,5-dienoate. Stronger conditions might lead to aromatization or other rearrangements if applicable to the specific substrate.

In a related process for a similar compound, ethyl 2-(1-hydroxyethyl)heptanoate, dehydration using phosphorus oxychloride in benzene (B151609) was shown to produce a mixture of unsaturated esters. google.com Subsequent treatment with a base like potassium hydroxide (B78521) can then isomerize the double bond to the more stable, conjugated position. google.com

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. This process is known as esterification. The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, can also occur at the ethyl ester functionality of the molecule, though the hydroxyl group within the molecule is also a potential site for intramolecular reactions under certain conditions. For the intermolecular transesterification of the primary ester, the reaction is typically catalyzed by either an acid or a base.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond between C-4 and C-5 is a site of unsaturation and is susceptible to a variety of addition reactions, as well as pericyclic reactions.

A range of electrophilic and radical addition reactions can occur at the C=C double bond, leading to the formation of saturated or functionalized derivatives.

Catalytic Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This would yield ethyl 3-hydroxyoctanoate. The conditions can often be controlled to selectively reduce the double bond without affecting the ester group.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate, leading to the formation of a dihalo derivative, ethyl 4,5-dihalo-3-hydroxyoctanoate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product.

Hydration: The acid-catalyzed addition of water across the double bond would lead to the formation of a diol, ethyl 3,4-dihydroxyoctanoate or ethyl 3,5-dihydroxyoctanoate, depending on the regioselectivity of the addition.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield two carbonyl compounds.

Table 2: Summary of Addition Reactions at the C=C Double Bond

ReactionReagent(s)Product
Catalytic HydrogenationH₂, Pd/CEthyl 3-hydroxyoctanoate
HalogenationBr₂Ethyl 4,5-dibromo-3-hydroxyoctanoate
HydrohalogenationHBrEthyl 4-bromo-3-hydroxyoctanoate (Markovnikov)
HydrationH₃O⁺Ethyl 3,x-dihydroxyoctanoate (x=4 or 5)
Ozonolysis (reductive)1. O₃; 2. (CH₃)₂SCarbonyl fragments

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The enoylate system within this compound, particularly after deprotonation of the hydroxyl group or the α-carbon to the ester, can participate in such reactions.

While the isolated double bond at the 4,5-position can act as a dienophile in Diels-Alder reactions, the conjugated system that can be formed upon dehydration is more typical for participation as the diene component in [4+2] cycloadditions. youtube.com The stereochemistry of these reactions is highly controlled by the frontier molecular orbitals of the reacting species. youtube.com

Reactivity of the Ester Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups: an ester, a secondary allylic alcohol, and a carbon-carbon double bond. The ester moiety, an ethyl ester of a carboxylic acid, is a primary site for nucleophilic acyl substitution reactions. Its reactivity is moderate, being less electrophilic than acid chlorides or anhydrides, but susceptible to attack by a range of strong and weak nucleophiles, often requiring catalysis.

Hydrolysis and transesterification are fundamental nucleophilic acyl substitution reactions of the ester group in this compound, leading to the formation of a carboxylic acid or a different ester, respectively.

Hydrolysis: The ethyl ester can be cleaved to yield 3-hydroxyoct-4-enoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out in the presence of a strong acid (e.g., H₂SO₄) and an excess of water. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction driven by the deprotonation of the final carboxylic acid product. It involves the direct attack of a strong nucleophile, such as the hydroxide ion (OH⁻), on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

Transesterification: This process involves the substitution of the ethyl group of the ester with a different alkyl group from another alcohol. Like hydrolysis, it can be catalyzed by either acid or base. For example, reacting this compound with methanol (B129727) under acidic or basic conditions will produce Mthis compound and ethanol.

Enzymatic Hydrolysis: Hydrolase enzymes, particularly lipases, can catalyze the hydrolysis of esters. These reactions are notable for their high chemo- and enantioselectivity, often proceeding under mild conditions (neutral pH, room temperature). For a racemic mixture of this compound, a lipase (B570770) could selectively hydrolyze one enantiomer, providing a method for kinetic resolution to obtain an enantiomerically enriched alcohol and the corresponding carboxylic acid of the opposite configuration.

Reaction TypeCatalyst/ReagentPrimary ProductByproduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)3-hydroxyoct-4-enoic acidEthanol
Base-Catalyzed HydrolysisNaOH or KOH, H₂OSodium 3-hydroxyoct-4-enoateEthanol
Acid-Catalyzed TransesterificationR-OH, H⁺This compoundEthanol
Base-Catalyzed TransesterificationR-OH, NaORThis compoundEthanol
Enzymatic HydrolysisLipase, Buffer(R)- or (S)-3-hydroxyoct-4-enoic acidEthanol

Beyond hydrolysis and transesterification, the ester moiety of this compound can react with various other nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide (⁻OEt) leaving group.

Aminolysis: Reaction with ammonia, primary amines, or secondary amines yields the corresponding amide, 3-hydroxyoct-4-enamide. This reaction is generally slower than hydrolysis and often requires heating.

Reduction: Strong nucleophilic reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), reduce the ester to a primary alcohol. In the case of this compound, this reaction would yield octane-1,3,5-triol, as the reducing agent would also likely reduce the alkene.

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) are potent nucleophiles that add to the ester carbonyl. The initial product is a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after acidic workup.

NucleophileReagent ExampleProduct ClassSpecific Product Example
AmineMethylamine (CH₃NH₂)AmideN-methyl-3-hydroxyoct-4-enamide
HydrideLithium Aluminum Hydride (LiAlH₄)Primary AlcoholOctane-1,3-diol (from ester reduction)
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol2-methylnon-5-ene-2,4-diol

Stereochemical Control and Stereoselective Transformations

This compound possesses a chiral center at the C3 carbon bearing the hydroxyl group. This pre-existing stereocenter can significantly influence the stereochemical outcome of reactions at other sites in the molecule, namely the C4=C5 double bond. This allows for diastereoselective and enantioselective transformations.

The hydroxyl group is a powerful directing group that can control the facial selectivity of reactions at the adjacent double bond.

Diastereoselective Epoxidation: The allylic alcohol can be epoxidized with high diastereoselectivity. In substrate-directed reactions like the Sharpless asymmetric epoxidation or those using vanadium catalysts (e.g., VO(acac)₂), the hydroxyl group coordinates to the metal catalyst. This complex then delivers the oxygen atom from a peroxide (e.g., tert-butyl hydroperoxide) to one specific face of the alkene, resulting in the formation of a single diastereomer of the corresponding epoxy alcohol.

Diastereoselective Hydrogenation: Catalytic hydrogenation of the alkene can also be influenced by the allylic hydroxyl group. Using catalysts that can coordinate to the hydroxyl, such as Wilkinson's catalyst, can direct the delivery of hydrogen from the same face of the double bond, leading to a specific diastereomer of Ethyl 3-hydroxyoctanoate.

Enantioselective Conversions via Kinetic Resolution: For a racemic mixture of this compound, kinetic resolution is an effective strategy to separate the enantiomers. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Acylation/Hydrolysis: As mentioned previously, enzymes like lipases can selectively acylate or hydrolyze one enantiomer much faster than the other. researchgate.netnih.gov For instance, in a transesterification reaction using a lipase and vinyl acetate (B1210297), one enantiomer of the alcohol will be acylated to form the corresponding acetate ester, leaving the unreacted, slow-reacting enantiomer of this compound in high enantiomeric excess.

TransformationReagentsStereochemical PrinciplePotential Product
Directed EpoxidationTi(OⁱPr)₄, (+)-DET, TBHPSubstrate-directed diastereoselection(2R,3R)-ethyl 3-((R)-1-hydroxybutyl)oxirane-2-carboxylate
Directed HydrogenationH₂, [Rh(PPh₃)₃Cl]Substrate-directed diastereoselectionDiastereomerically enriched Ethyl 3-hydroxyoctanoate
Kinetic ResolutionLipase, Vinyl AcetateEnantioselective acylation(S)-Ethyl 3-acetoxyoct-4-enoate + (R)-Ethyl 3-hydroxyoct-4-enoate

Chirality transfer describes processes where the stereochemistry of a starting material dictates the stereochemistry of the product. In reactions involving this compound, the C3 stereocenter is the source of this transfer.

Mechanism of Substrate-Directed Reactions: In directed transformations like vanadium- or titanium-catalyzed epoxidations, the mechanism involves the formation of a rigid, cyclic transition state. acs.org The allylic hydroxyl group of the substrate displaces a ligand on the metal center. This coordination brings the C=C bond into close and fixed proximity to the metal-peroxo complex. The geometry of this transition state forces the delivery of the oxygen atom to the face of the double bond on the same side as the directing hydroxyl group, thereby ensuring high diastereoselectivity.

Mechanism of Enzymatic Resolution: The basis for chirality transfer in enzymatic resolutions is the three-dimensional structure of the enzyme's active site. The active site is itself chiral and creates a chiral environment. One enantiomer of the substrate fits optimally into the active site, placing the ester group in the correct position relative to the catalytic residues (e.g., the catalytic triad (B1167595) of serine, histidine, and aspartate in a lipase) for the reaction to occur efficiently. The other enantiomer binds less productively, either with lower affinity or in an orientation where the ester is not properly positioned for catalysis. This difference in binding and subsequent reaction rate allows for the separation of the enantiomers.

Mechanism of Allylic Substitution (Sₙ2'): The allylic system in this compound allows for Sₙ2' reactions, where a nucleophile attacks the γ-carbon (C5) of the double bond, inducing a migration of the double bond and displacement of a leaving group at the α-carbon (C3). If the hydroxyl group is converted into a good leaving group (e.g., a tosylate or by activation with a Lewis acid), this pathway becomes accessible. The stereocenter at C3 can control the stereochemistry of the newly formed stereocenter at C5. This transfer of chirality often occurs through an anti-attack pathway, where the nucleophile attacks the face of the double bond opposite to the departing leaving group, leading to a predictable stereochemical outcome. nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Hydroxyoct 4 Enoate

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For ethyl 3-hydroxyoct-4-enoate, these methods would provide a detailed fingerprint of its structure, confirming the presence of the ester, hydroxyl, and alkene moieties.

The primary IR and Raman active vibrational modes expected for this compound are summarized in the table below. The frequencies are based on characteristic values for similar functional groups found in other molecules. docbrown.infospectroscopyonline.comspectroscopyonline.comlibretexts.orgresearchgate.netquimicaorganica.orgorgchemboulder.comspectroscopyonline.comquimicaorganica.orgvscht.czorgchemboulder.comorgchemboulder.compressbooks.pub

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H (Alcohol)Stretching3500–3200Strong, BroadWeak
C-H (sp²)Stretching3100–3000MediumMedium
C-H (sp³)Stretching3000–2850MediumStrong
C=O (Ester)Stretching1750–1735StrongMedium
C=C (Alkene)Stretching1680–1660MediumStrong
C-O (Ester)Stretching1300–1000StrongMedium
C-O (Alcohol)Stretching1150–1075MediumWeak
=C-H (trans-Alkene)Out-of-Plane Bending980–960StrongWeak

The O-H stretching vibration of the secondary alcohol would appear as a broad and strong band in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, due to hydrogen bonding. quimicaorganica.orgorgchemboulder.compressbooks.pub The C=O stretch of the ethyl ester group is expected to be a very strong and sharp absorption in the IR spectrum, around 1750–1735 cm⁻¹. docbrown.infolibretexts.orgorgchemboulder.comspectroscopyonline.com The trans-substituted C=C double bond would give rise to a stretching vibration between 1680 and 1660 cm⁻¹, which is often stronger in the Raman spectrum than in the IR spectrum. spectroscopyonline.comquimicaorganica.org A key diagnostic peak for the trans configuration of the double bond is the strong out-of-plane C-H bending vibration, which is expected in the IR spectrum around 980-960 cm⁻¹. spectroscopyonline.comquimicaorganica.orgscribd.com The C-O stretching vibrations of the ester and the secondary alcohol would appear in the fingerprint region (1300–1000 cm⁻¹). spectroscopyonline.comspectroscopyonline.comquimicaorganica.org

Conformational Analysis

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The molecule can adopt different spatial arrangements due to rotation around its single bonds. These different conformers can, in some cases, give rise to distinct vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra. nih.govaip.orgimperial.ac.uk

By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers. For instance, the vibrational modes of the C-C-O-H dihedral angle of the hydroxyl group or the C-C-C=C dihedral angle could be sensitive to conformational changes. A detailed conformational analysis would typically be supported by theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational spectra of the different stable conformers and compare them with the experimental data. nih.gov

Theoretical Studies and Computational Chemistry of Ethyl 3 Hydroxyoct 4 Enoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic properties. For Ethyl 3-hydroxyoct-4-enoate, DFT calculations would be employed to determine the most stable molecular structure by finding the minimum energy conformation. From this optimized geometry, a range of electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment could be calculated. These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value
Energy of HOMO Data not available
Energy of LUMO Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available

This compound possesses stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). A comprehensive conformational analysis would involve systematically exploring the potential energy surface of each stereoisomer to identify all stable conformations (conformers) and the energy barriers between them. This analysis would reveal the relative stabilities of the different stereoisomers and their preferred shapes, which is critical for understanding their biological activity and reaction selectivity. The results are typically visualized as an energetic landscape, showing the energy of the molecule as a function of its geometry.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide a dynamic picture of its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule's trajectory, researchers can sample a wide range of conformations and study how it interacts with surrounding molecules through forces like hydrogen bonds and van der Waals interactions. This information is invaluable for understanding its behavior in realistic systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions (reaction mechanisms). For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to identify transition states, which are the high-energy intermediates that connect reactants and products. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides insights into the feasibility of a proposed mechanism and can help in designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimentally measured spectra to validate the computed structure and provide a more detailed interpretation of the experimental data. Discrepancies between predicted and experimental data can also point to interesting molecular phenomena that warrant further investigation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (ppm) Data not available Data not available
¹³C NMR Chemical Shift (ppm) Data not available Data not available

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecule Construction in Organic Synthesis

The chemical architecture of Ethyl 3-hydroxyoct-4-enoate makes it a valuable intermediate, or synthon, in the construction of more elaborate molecular structures. As a β-hydroxy ester, it belongs to a class of compounds recognized for their utility in creating stereochemically complex and biologically active molecules. researchgate.netmdpi.com

Optically pure β-hydroxy esters are highly sought-after precursors for a wide array of high-value compounds. mdpi.com This class of molecules is integral to the synthesis of important pharmaceutical intermediates, including those used in the production of norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors, which are a critical class of antidepressant drugs. researchgate.netmdpi.com The development of methods to produce such chiral derivatives is a significant area of focus in synthetic organic chemistry. mdpi.com While specific applications of this compound are not extensively detailed in publicly available research, its structure is consistent with that of key intermediates used to build bioactive molecules. The presence of both a hydroxyl and an ester group allows for a variety of subsequent chemical transformations, making it a potential starting point for creating active ingredients in pharmaceuticals and agrochemicals.

Table 1: Potential Applications of β-Hydroxy Esters in Synthesis

Product Class Example(s) Reference
Pharmaceutical Intermediates Precursors to antidepressants (e.g., Fluoxetine, Tomoxetine) mdpi.com
Bioactive Molecules β-lactams (core structure of penicillin-like antibiotics) researchgate.netmdpi.com

The total synthesis of complex natural products is a significant challenge in organic chemistry that relies on the use of versatile and stereochemically defined building blocks. harvard.edu Chiral β-hydroxy esters, such as this compound, are quintessential examples of such synthons. researchgate.net Their structure is a common feature in many biologically active natural products. Conceptually, this compound can serve as a key fragment for the construction of macrolide antibiotics like Pyrenophorin, a naturally occurring antifungal agent. The synthesis of such large-ring lactones often involves the strategic connection of smaller, functionalized carbon chains, followed by cyclization. The carbon backbone and functional groups of this compound make it a suitable candidate for forming a significant portion of the Pyrenophorin structure.

Beyond pharmaceuticals, β-hydroxy esters are foundational in the synthesis of a variety of specialty and fine chemicals. mdpi.com These include compounds with specific functions, such as pheromones used in agriculture for pest control, and carotenoids, which are used as natural pigments in the food and cosmetic industries. researchgate.netmdpi.com The synthesis of medium-chain-length β-hydroxy esters has been explored for their potential as precursors to other value-added products, including biofuels. thieme-connect.com The specific structure of this compound, with its eight-carbon chain, fits within this category of valuable intermediates for creating high-performance or specialized chemical products.

Functional Materials Development

The reactivity of this compound's functional groups also positions it as a candidate for use in materials science, particularly in the development of functional polymers, coatings, and surface modifications.

Unsaturated polyester (B1180765) resins are a major class of polymers used in coatings, composites, and various structural materials. muifatt.com.myresearchgate.net These resins are typically formed by reacting components with acid and alcohol functionalities, and they are cured into a solid matrix through cross-linking reactions involving their carbon-carbon double bonds. muifatt.com.my this compound possesses the necessary features to be a valuable component in such systems.

Polyester Formation: The hydroxyl (-OH) and ethyl ester (-O-CH2CH3) groups allow it to be incorporated into a polyester backbone through transesterification reactions.

Cross-linking: The internal double bond (C=C) provides a reactive site for free-radical polymerization or UV curing, which cross-links the polymer chains and imparts durability and toughness to the final material. mdpi.com

The incorporation of such functional monomers can modify the bulk properties of the resulting polymer. For instance, the flexible eight-carbon chain can enhance toughness, while the polar ester and hydroxyl groups can improve adhesion to various substrates. muifatt.com.my The use of bio-based monomers containing ester groups has been shown to be beneficial for enhancing interfacial interactions and adhesive strength in polymer systems. acs.org

The chemical modification of material surfaces is critical for improving their performance in advanced applications, from medical implants to specialized coatings. nih.govmdpi.com Attaching a layer of molecules with specific functional groups can profoundly alter surface properties like adhesion, wettability (how a liquid spreads on the surface), and biocompatibility.

The structure of this compound offers opportunities for its use as a surface-modifying agent. The hydroxyl group, in particular, can be used to anchor the molecule to a substrate. Surfaces functionalized with hydroxyl groups are known to influence protein adsorption and cellular response, which are key factors in the biocompatibility of medical devices. nih.gov Polymers derived from related hydroxyalkanoates, known as polyhydroxyalkanoates (PHAs), have been investigated for their biocompatibility and potential in tissue engineering. researchgate.net By grafting molecules like this compound onto a surface, it is possible to tailor its hydrophilicity, which in turn affects wettability and can improve adhesion and the interaction with biological systems. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrenophorin
Norepinephrine
Serotonin
Fluoxetine

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Research Challenges and Future Directions in Ethyl 3 Hydroxyoct 4 Enoate Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of β-hydroxy esters like Ethyl 3-hydroxyoct-4-enoate traditionally involves methods such as the Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org This reaction forms a zinc enolate that adds to an aldehyde, in this case, pent-2-enal, to generate the desired β-hydroxy ester framework. wikipedia.orgscribd.com

Future research is focused on developing greener and more efficient synthetic strategies. Key areas of exploration include:

Bio-based Synthesis: Utilizing renewable starting materials derived from biomass to construct the carbon backbone. mdpi.commdpi.comacs.org For instance, fatty acids from plant oils or carbohydrates could serve as precursors, aligning with the principles of sustainable chemistry. acs.org

Catalytic Approaches: Replacing stoichiometric zinc with catalytic systems (e.g., using copper, iron, or titanium-based catalysts) can reduce metal waste and improve reaction efficiency. organic-chemistry.orgnih.gov

Chemoenzymatic Methods: Employing enzymes, such as lipases or ketoreductases, can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. google.comgoogle.com

A major challenge is achieving scalability while maintaining efficiency and sustainability. Processes that work well on a lab scale must be optimized to be economically viable for larger-scale production, minimizing solvent use and energy consumption.

Advancements in Stereoselective Synthesis and Chiral Resolution Techniques

The C-3 hydroxyl group in this compound creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The specific stereochemistry is often crucial for biological activity. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is a significant research focus.

Current and future advancements in this area include:

Asymmetric Synthesis: This involves creating a specific enantiomer directly. Methods include using chiral catalysts or auxiliaries in reactions like the Reformatsky reaction to guide the formation of one stereoisomer over the other. nih.gov

Kinetic Resolution: This technique separates a racemic mixture (a 50:50 mix of both enantiomers). A common and sustainable method is lipase-catalyzed kinetic resolution. nih.gov In this process, an enzyme like Candida antarctica lipase (B570770) B selectively acylates one enantiomer at a much faster rate than the other, allowing the two to be separated. mdpi.comnih.govpolimi.it

The table below summarizes common chiral resolution techniques applicable to this class of compounds.

TechniqueDescriptionAdvantages
Enzymatic Kinetic Resolution A lipase selectively catalyzes the acylation or hydrolysis of one enantiomer in a racemic mixture.High enantioselectivity, mild "green" conditions, reusable catalysts. mdpi.comnih.gov
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govHigh theoretical yield, efficient use of starting material.
Chiral Chromatography The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate.Applicable to a wide range of compounds, high purity achievable.

While these techniques are well-established for similar molecules, their specific application and optimization for this compound remain a key area for future investigation.

Deeper Elucidation of Biological Roles, Metabolic Fates, and Biochemical Significance

The biological significance of this compound is currently not well-defined. However, its structural similarity to other endogenous lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), suggests potential biological relevance. nih.gov FAHFAs are a class of lipids with demonstrated anti-inflammatory and antidiabetic properties. nih.gov

Future research should aim to:

Screen for Biological Activity: Test the compound for various biological effects, such as anti-inflammatory, antioxidant, or antimicrobial activities, drawing parallels from the known functions of unsaturated hydroxy esters. mdpi.comresearchgate.net

Investigate Metabolic Pathways: Determine how the compound is processed and broken down in biological systems. It is plausible that esterases could hydrolyze the ethyl ester to the corresponding carboxylic acid, which could then enter fatty acid metabolism pathways.

Identify Natural Occurrence: Explore whether this compound or its derivatives are present in natural sources, such as plants, microorganisms, or as metabolites in animals. Related hydroxyoctenoic acid derivatives have been identified in the human metabolome.

A deeper understanding of its biochemical role could unlock potential applications in medicine or as a biomarker for certain metabolic states.

Exploration of Novel Catalytic Applications and Reaction Discoveries

This compound contains three key functional groups: an ester, a secondary allylic alcohol, and a carbon-carbon double bond. This trifunctional nature makes it a versatile building block for synthesizing more complex molecules. ebsco.com The allylic alcohol is particularly reactive and can be used in a variety of transformations, including allylation reactions, oxidations, or as a precursor to other functional groups. benthamdirect.comresearchgate.netnih.gov

Future research could explore:

Use as a Synthetic Intermediate: The compound can serve as a starting material for creating complex natural products, pharmaceuticals, or agrochemicals. The stereocenter and double bond provide handles for further stereocontrolled modifications. pitt.edu

Polymer Chemistry: The hydroxyl group and the double bond offer potential for polymerization. It could be used as a monomer to create novel bio-based polyesters with unique properties. mdpi.com

While the compound itself is unlikely to be a catalyst, its utility as a reactive and functionalized platform for discovering new reactions and building complex molecular architectures is a promising avenue for research.

Integration into Emerging Fields such as Bioorthogonal Chemistry for Biological Labeling

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. nih.gov These reactions typically rely on functional groups that are abiotic, such as azides, alkynes, or strained alkenes. nih.gov

This compound in its current form is not suitable for direct use in bioorthogonal chemistry as it lacks the necessary unique reactive handles. However, it represents a potential scaffold that could be chemically modified for such applications. Future research could involve:

Functionalization: Synthesizing derivatives of this compound that incorporate a bioorthogonal functional group. For example, the terminal methyl group could be replaced with a terminal alkyne or an azide (B81097) through a multi-step synthetic sequence.

Use as a Biological Probe: If the molecule is found to have a specific biological target, a bioorthogonally-tagged version could be synthesized. This would allow researchers to use techniques like "click chemistry" to attach fluorescent dyes or affinity tags, enabling the visualization and identification of its binding partners within cells. nih.gov

Multidisciplinary Research Opportunities at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The study of this compound offers numerous opportunities for collaborative, multidisciplinary research that bridges traditional scientific fields.

Organic Chemistry & Chemical Biology: Organic chemists can focus on developing efficient, stereoselective syntheses of the molecule and its tagged derivatives. Chemical biologists can then use these compounds as probes to investigate their metabolic fate, identify protein targets, and elucidate their mechanism of action in living cells. This synergy is crucial for translating a synthetic molecule into a useful biological tool.

Organic Chemistry & Materials Science: The functional groups on this compound make it an attractive monomer for creating new materials. researchgate.net Organic chemists can synthesize the monomer and its derivatives, while materials scientists can study their polymerization, characterize the resulting polymers (e.g., polyesters), and evaluate their physical properties, such as thermal stability, biodegradability, and mechanical strength for applications in bio-based plastics or resins. mdpi.com

By combining expertise from these diverse fields, the full potential of this compound as a synthetic building block, a biological probe, or a material precursor can be explored and realized.

Q & A

Basic Research Questions

Q. How can the molecular structure of Ethyl 3-hydroxyoct-4-enoate be elucidated using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for preliminary structural analysis (e.g., 1H^1H, 13C^{13}C, and 2D-COSY for stereochemical assignments) with single-crystal X-ray diffraction (SCXRD) for definitive confirmation. For SCXRD, refine the structure using programs like SHELXL to resolve positional and thermal parameters, leveraging its robust least-squares algorithms for high-precision results .
  • Example Workflow :

TechniquePurposeKey Parameters
NMRAssign functional groups, stereochemistryChemical shifts, coupling constants
SCXRDDetermine bond lengths, angles, and packingRR-factor, θ\theta range, space group

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Focus on esterification or hydroxylation of precursor compounds (e.g., octenoic acid derivatives). Optimize via design of experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) per EN 14042:2003 guidelines. Avoid dust formation, and store in a cool, ventilated area. Refer to safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen bonding networks in this compound crystals?

  • Methodological Answer : Apply Etter’s graph set notation to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). Use ORTEP-3 to visualize bond geometries and SHELXL to refine hydrogen atom positions. Compare patterns across polymorphs to predict stability and reactivity .
  • Example Hydrogen Bond Parameters :

Donor-Acceptor PairDistance (Å)Angle (°)Graph Set
O-H···O (intramolecular)2.75165S(6)\text{S}(6)

Q. What statistical methods address discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Perform error propagation analysis to quantify uncertainties in NMR chemical shifts (e.g., solvent effects) vs. SCXRD bond-length precision. Use multivariate regression or principal component analysis (PCA) to identify systematic biases. Reference IUPAC guidelines for reporting uncertainties .

Q. How do direct methods in SIR97 resolve phase problems in X-ray studies of this compound?

  • Methodological Answer : Utilize the SIR97 pipeline for ab initio phase determination via tangent formula iterations. Validate solutions using Fourier recycling and density modification. Compare results with SHELXD for robustness, especially in cases of weak anomalous scattering .

Data Presentation and Analysis Guidelines

  • Raw Data Handling : Archive large datasets (e.g., diffraction images) in appendices, while processed data (e.g., refined coordinates) should be tabulated in the main text with error margins .
  • Statistical Tests : Apply Student’s t-test for comparing experimental replicates or ANOVA for multi-condition studies. Justify test selection based on data distribution (normal vs. non-parametric) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.